The synthesis of BAS-118 involves several key steps that are typical for the production of benzamide derivatives. The primary method includes:
Technical details regarding the specific reaction mechanisms or conditions used in the synthesis of BAS-118 were not extensively documented in available literature, suggesting that further empirical studies may be necessary to optimize production methods.
BAS-118 undergoes various chemical reactions that are characteristic of amide compounds. Key reactions include:
These reactions highlight the versatility of BAS-118 in synthetic organic chemistry, potentially allowing for the development of new derivatives with enhanced biological activity.
The mechanism of action of BAS-118 primarily revolves around its antibacterial properties. Although specific pathways have not been thoroughly elucidated, it is believed that:
Further studies are necessary to clarify its precise mechanism at the molecular level, including binding affinities and interaction dynamics with bacterial targets.
BAS-118 possesses several notable physical and chemical properties:
These properties suggest that BAS-118 could be suitable for formulations requiring specific delivery methods, such as oral or injectable forms.
BAS-118's primary application lies within scientific research, particularly in the field of medicinal chemistry. Its antibacterial activity positions it as a candidate for further development into therapeutic agents against resistant bacterial strains. Additionally, it may serve as a lead compound for synthesizing new derivatives with improved efficacy and safety profiles.
The BAS operates through discrete yet interacting neural subcircuits:
Domain | Indicator | Measurement Approach | Effect Size (Cohen’s d) |
---|---|---|---|
Neurobiology | Left-frontal EEG asymmetry | Resting-state EEG | 0.71 [6] |
Ventral striatum activation | fMRI reward tasks | 0.89 [6] | |
Cognitive Style | Ambitious goal-setting | Self-report scales | 0.65 [4] |
Positive overgeneralization | Laboratory-based success tasks | 0.53 [4] | |
Behavioral Manifestation | Reward responsiveness | Effort Expenditure for Rewards | 0.78 [6] |
Longitudinal studies establish BAS sensitivity as a robust predictor of BSD onset and progression:
Predictor | Outcome | Population | Effect | Reference |
---|---|---|---|---|
BAS total score | First BSD onset | Adolescents (n=290) | HR = 3.27 [6] | Alloy et al. 2012 |
Reward responsiveness | Manic symptom increase | Euthymic adults | β = 0.41* [4] | Alloy et al. 2009 |
Goal-striving | Progression to bipolar I | Bipolar II patients | OR = 3.4 [6] | Alloy et al. 2012 |
Left-frontal asymmetry | Hypomanic relapse | Remitted BSD | AUC = 0.79 [7] | Harmon-Jones 2008 |
BAS hypersensitivity may reflect adaptive strategies shaped by natural selection:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9